molecular formula C11H15N5O B11878444 4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11878444
M. Wt: 233.27 g/mol
InChI Key: APJHEDFVZAWDAY-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-ethyl-2,6-dimethylpyrrole with suitable amidines under specific conditions to form the pyrrolo[3,4-d]pyrimidine ring system . The reaction conditions often involve the use of catalysts such as CuCl and solvents like DMSO to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells .

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

4-amino-N-ethyl-2,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C11H15N5O/c1-4-13-11(17)9-8-7(5-16(9)3)10(12)15-6(2)14-8/h5H,4H2,1-3H3,(H,13,17)(H2,12,14,15)

InChI Key

APJHEDFVZAWDAY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C2C(=CN1C)C(=NC(=N2)C)N

Origin of Product

United States

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